[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid
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Overview
Description
[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid: is an organic compound with the molecular formula C10H10O4. It is a derivative of phenylacetic acid, featuring a methoxy group and a methoxycarbonyl group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in pharmaceuticals and other organic synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: One common method involves the esterification of 4-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production: Industrially, this compound can be synthesized through the reaction of 4-methoxybenzyl chloride with sodium cyanide, followed by hydrolysis and esterification.
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism by which [4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a growth inhibitor by interfering with specific metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Methoxyphenylacetic acid: Similar in structure but lacks the methoxycarbonyl group.
2-Methoxyphenylacetic acid: Similar but with the methoxy group in a different position.
4-Methoxycarbonylphenylboronic acid: Contains a boronic acid group instead of the acetic acid moiety.
Uniqueness:
- The presence of both methoxy and methoxycarbonyl groups in [4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid makes it unique compared to its analogs. This dual substitution pattern can influence its reactivity and applications in synthesis .
Properties
CAS No. |
916168-40-6 |
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Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-(4-methoxy-2-methoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C11H12O5/c1-15-8-4-3-7(5-10(12)13)9(6-8)11(14)16-2/h3-4,6H,5H2,1-2H3,(H,12,13) |
InChI Key |
RHMNXCCMPKOEIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)O)C(=O)OC |
Origin of Product |
United States |
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